N-ラウロイルグリシン

概要

説明

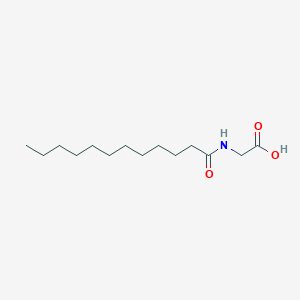

N-Lauroylglycine (N-LG) is an amino acid derivative of lauroylglycine, which is an amino acid found naturally in the human body. It is a derivative of the amino acid glycine and is often used in laboratory experiments and scientific research. N-LG is a multifunctional molecule that has been used in a variety of studies, ranging from biochemistry to physiology.

科学的研究の応用

バイオサーファクタントの製造

N-ラウロイルグリシン: は、生きた細胞によって生成される表面活性物質であるバイオサーファクタントの製造に使用されています . これらのバイオサーファクタントは、そのマイルドな界面活性剤特性と良好な発泡特性により、化粧品やパーソナルケア製品に利用されています。 N-ラウロイルグリシンおよびN-ミリストイルグリシンなどの中鎖N-ラウロイルグリシン誘導体は、これらの特性において特に高く評価されています .

治療薬の合成

製薬業界では、N-ラウロイルグリシン誘導体は治療薬として役立っています。 例えば、長鎖N-アシルグリシンは、哺乳類の中枢神経系やその他の組織全体に見られる、鎮痛作用と抗炎症作用を持つ内因性シグナル分子です .

グリーンケミストリー

N-ラウロイルグリシンは、ホスゲンなどの有毒化学物質の使用を避けるグリーンケミストリープロセスによって合成されます。 酵素工学は、N-ラウロイルグリシン合成の収率と効率を高めるために用いられており、より環境に優しい選択肢となっています .

表面化学的性質の研究

この化合物の表面化学的性質は、特にミセル溶液における挙動について、広く研究されています。 研究は、臨界ミセル濃度と、温度や塩分などの変数がその表面活性に及ぼす影響を理解することに重点を置いてきました .

ミセル化挙動

N-ラウロイルグリシンのミセル化挙動は、もう1つの重要な研究分野です。 研究では、溶液中の塩化ナトリウムの存在など、ミセルの形成と界面活性剤分子の間の相互作用に影響を与える可能性のある要因について調査してきました .

酵素的アミド化

N-ラウロイルグリシンを用いた、水系におけるアミド化のための新規酵素プロセスが開発されました。 このプロセスは、脂肪酸の活性化とその後のグリシンとのアミノリシスを含み、高収率のN-ラウロイルグリシンが生成されます .

将来の方向性

N-Lauroylglycine has versatile applications in personal care formulations, from premium cleansers to nurturing baby care formulations, owing to its gentle yet efficient cleansing abilities and compatibility with various products . It is renowned for its mild yet potent cleansing capabilities, catering to sensitive skin types, regulating excess oil without causing irritation or dryness . Its gentle touch extends to baby care, delivering a cleansing action prized for its tenderness while also boasting moisturizing effects that preserve the skin’s natural moisture balance .

作用機序

Target of Action

N-Lauroylglycine, also known as Sodium N-Lauroylglycine, is an amphoteric surfactant . It is a derivative of glycine, which is a common amino acid . The primary targets of N-Lauroylglycine are the fatty acids in the body .

Mode of Action

N-Lauroylglycine interacts with its targets through a process called micellization . This process involves the formation of micelles, which are tiny clusters of surfactant molecules. In these micelles, the hydrophilic (water-attracting) heads of the surfactant molecules face outwards, while the hydrophobic (water-repelling) tails face inwards . This arrangement allows the micelles to dissolve in water and interact with fatty acids .

Biochemical Pathways

N-Lauroylglycine affects the biochemical pathways related to fatty acid metabolism . As an acylglycine, it is a minor metabolite of fatty acids . Elevated levels of certain acylglycines, including N-Lauroylglycine, can appear in the urine and blood of patients with various fatty acid oxidation disorders .

Pharmacokinetics

It is known that n-lauroylglycine can be synthesized enzymatically in an aqueous system via glycerol activation of fatty acids . This process results in a high yield of N-Lauroylglycine .

Result of Action

The action of N-Lauroylglycine results in the formation of micelles, which can interact with fatty acids . This interaction can influence the properties of the fatty acids, potentially affecting their role in various biological processes .

Action Environment

The action of N-Lauroylglycine can be influenced by environmental factors. For example, the presence of sodium chloride in the solution can increase the attractive interaction between the surfactant molecules in both the micellar phase and the adsorption layer . This can affect the micellization behavior of N-Lauroylglycine .

生化学分析

Biochemical Properties

N-Lauroylglycine plays a significant role in biochemical reactions. It is synthesized through an enzymatic amidation process in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine . The enzyme proRML, which has been engineered to enhance its aminolysis activity and catalytic efficiency, catalyzes the amidation of a fatty acid with glycine to give N-Lauroylglycine .

Cellular Effects

It is known that N-acyl glycines, a class of compounds to which N-Lauroylglycine belongs, are endogenous signaling molecules found throughout the mammalian central nervous system and other tissues, where they exert analgesic, anti-inflammatory, and other pharmacological effects .

Molecular Mechanism

The molecular mechanism of N-Lauroylglycine involves its interaction with enzymes and other biomolecules. For instance, it interacts with the enzyme proRML in the process of its synthesis

Metabolic Pathways

N-Lauroylglycine is involved in metabolic pathways related to the synthesis of N-acyl glycines

特性

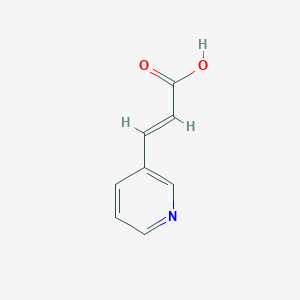

IUPAC Name |

2-(dodecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGGSJFIGIGFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

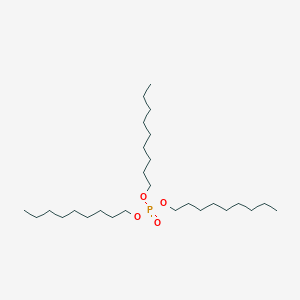

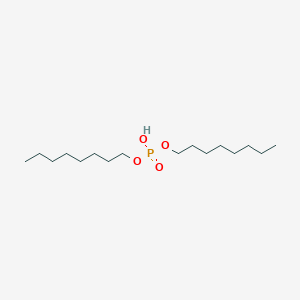

CCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323538 | |

| Record name | N-Lauroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Lauroylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7596-88-5 | |

| Record name | 7596-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Lauroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Lauroylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauroyl-glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3C66HB6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)